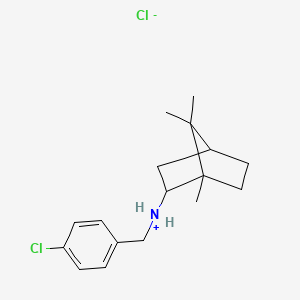
2,5-Bis(phenylethynyl)terephthalaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(phenylethynyl)terephthalaldehyde is an organic compound with the chemical formula C24H14O2. It is characterized by the presence of two phenylethynyl groups attached to a terephthalaldehyde core. This compound is known for its strong aromatic properties and relative stability, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Bis(phenylethynyl)terephthalaldehyde can be synthesized through various methods. One common approach involves the reaction of 2,5-dibromoterephthalaldehyde with phenylacetylene in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound likely follows similar protocols to those used in laboratory settings, with optimizations for scale and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Bis(phenylethynyl)terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethynyl groups can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Strong nucleophiles like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Bis(phenylethynyl)terephthalaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-Bis(phenylethynyl)terephthalaldehyde largely depends on its functional groups. The aldehyde groups can undergo nucleophilic addition reactions, while the phenylethynyl groups can participate in π-π stacking interactions and conjugation with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complex structures with other molecules .
Comparaison Avec Des Composés Similaires
2,5-Bis(phenylethynyl)rhodacyclopentadienes: These compounds exhibit intense fluorescence and slow intersystem crossing due to weak metal-ligand interactions.
2,5-Bis(octyloxy)terephthalaldehyde: Used in the synthesis of covalent organic frameworks and semiconductors.
2,5-Bis(hexyloxy)terephthalaldehyde: Utilized in the production of advanced materials with specific electronic properties.
Uniqueness: 2,5-Bis(phenylethynyl)terephthalaldehyde is unique due to its combination of aldehyde and phenylethynyl groups, which provide a versatile platform for various chemical modifications and applications. Its strong aromatic properties and stability make it a valuable compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C24H14O2 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2,5-bis(2-phenylethynyl)terephthalaldehyde |
InChI |
InChI=1S/C24H14O2/c25-17-23-16-22(14-12-20-9-5-2-6-10-20)24(18-26)15-21(23)13-11-19-7-3-1-4-8-19/h1-10,15-18H |
Clé InChI |
XAZOZVDBSUJQQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2C=O)C#CC3=CC=CC=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


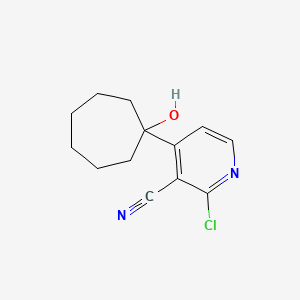
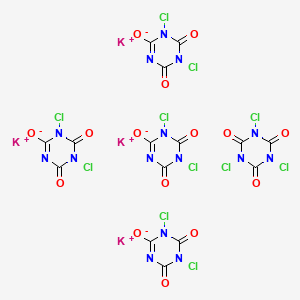
![acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/no-structure.png)
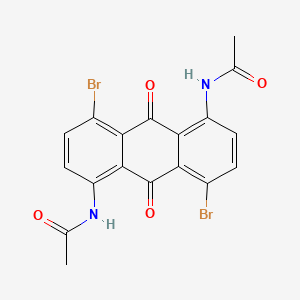
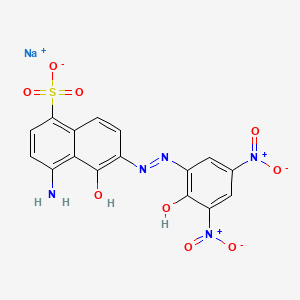

![methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13747705.png)

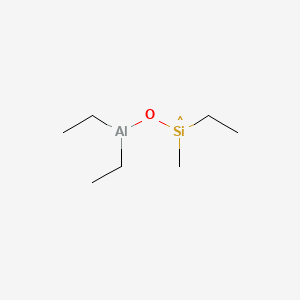


![7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)
